molecular formula C10H13FO3 B596977 3-Fluoro-2-(2-methoxyethoxy)anisole CAS No. 1352318-45-6

3-Fluoro-2-(2-methoxyethoxy)anisole

Cat. No.: B596977
CAS No.: 1352318-45-6
M. Wt: 200.209
InChI Key: FERNQMOHLHAQLX-UHFFFAOYSA-N
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Description

3-Fluoro-2-(2-methoxyethoxy)anisole, also known as 1-fluoro-3-methoxy-2-(2-methoxyethoxy)benzene, is an organic compound with the molecular formula C10H13FO3 and a molecular weight of 200.21 g/mol . This compound is characterized by the presence of a fluoro group, a methoxy group, and a methoxyethoxy group attached to a benzene ring. It is used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(2-methoxyethoxy)anisole typically involves the reaction of 3-fluoroanisole with 2-methoxyethanol in the presence of a suitable catalyst. The reaction conditions may vary, but common catalysts include strong acids or bases that facilitate the substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(2-methoxyethoxy)anisole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce 2-(2-methoxyethoxy)anisole. Substitution reactions result in various derivatives depending on the nucleophile employed .

Scientific Research Applications

3-Fluoro-2-(2-methoxyethoxy)anisole has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of new compounds.

    Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(2-methoxyethoxy)anisole involves its interaction with specific molecular targets and pathways. The fluoro group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The methoxy and methoxyethoxy groups contribute to the compound’s solubility and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-(2-methoxyethoxy)anisole is unique due to the presence of both the fluoro and methoxyethoxy groups, which provide a combination of reactivity and solubility that is not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Properties

IUPAC Name

1-fluoro-3-methoxy-2-(2-methoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO3/c1-12-6-7-14-10-8(11)4-3-5-9(10)13-2/h3-5H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERNQMOHLHAQLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC=C1F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718419
Record name 1-Fluoro-3-methoxy-2-(2-methoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-45-6
Record name 1-Fluoro-3-methoxy-2-(2-methoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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